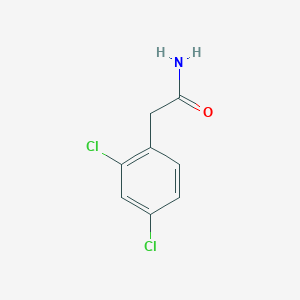

2-(2,4-Dichlorophenyl)acetamide

Description

Contextualization within the Acetamide (B32628) Class of Compounds

Acetamide derivatives are a broad class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃) or a substituted acetamide group. ontosight.aiontosight.ai These compounds are structurally related to acetic acid and ammonia (B1221849) or an amine. The acetamide functional group is amenable to various chemical modifications, allowing for the synthesis of a large number of derivatives with diverse physicochemical properties. archivepp.com The compound 2-(2,4-Dichlorophenyl)acetamide, with the chemical formula C₈H₇Cl₂NO, is a specific member of this class where the acetamide nitrogen is attached to a 2,4-dichlorophenyl group. nist.govnih.gov The presence of the dichlorophenyl ring significantly influences the molecule's electronic and steric properties, which in turn affects its reactivity and interactions with biological targets. researchgate.net This structural motif is a key feature in many compounds explored for pharmaceutical and other applications. ontosight.aiontosight.ai

Significance in Medicinal Chemistry and Agrochemical Research

In medicinal chemistry, acetamide derivatives are a cornerstone in the development of new therapeutic agents due to their ability to form hydrogen bonds and participate in various biological interactions. ontosight.aiarchivepp.com Specifically, derivatives of this compound have shown considerable promise. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, a derivative, has been identified as a potent anticonvulsant with a wide spectrum of activity in different seizure models. nuph.edu.uacsfarmacie.cz The exploration of such derivatives has been a focus of research aimed at discovering new antiepileptic drugs. nuph.edu.ua The acetamide linkage is also utilized in the design of prodrugs to improve the pharmacokinetic properties of existing drugs. archivepp.com

In the field of agrochemical research, the 2,4-dichlorophenyl moiety is of particular interest due to its presence in the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). mt.govwikipedia.org 2,4-D is a systemic herbicide used to control broadleaf weeds in a variety of crops and non-agricultural settings. mt.govorst.edu It functions as a synthetic auxin, causing uncontrolled growth and leading to the death of susceptible plants. wikipedia.orgnih.gov Research into compounds containing the 2,4-dichlorophenyl group, such as this compound derivatives, is driven by the search for new herbicides with potentially different modes of action or improved selectivity. researchgate.net

Overview of Key Research Areas

The research surrounding this compound and its derivatives is multifaceted, with several key areas of investigation:

Anticonvulsant Activity: A significant body of research has focused on the synthesis and evaluation of this compound derivatives for their potential as anticonvulsant agents. nuph.edu.uaneliti.comresearchgate.net Studies have explored how modifications to the core structure influence anticonvulsant efficacy. neliti.com For example, the derivative N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has demonstrated pronounced anticonvulsant effects in models of seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine. csfarmacie.cz The mechanism of action is believed to involve GABAergic, glycinergic, and adenosinergic pathways. csfarmacie.cz

Antimicrobial and Anticancer Properties: Acetamide derivatives, in general, have been investigated for their antimicrobial and anticancer activities. ontosight.ainih.gov The synthesis of novel derivatives is a common strategy to identify compounds with potent antibacterial or antifungal properties. sioc-journal.cnnih.gov For example, a derivative of chloramphenicol, N-phenyl-2,2-dichloroacetamide, has been studied for its potential antibacterial and anticancer properties. nih.gov

Herbicidal Activity: Given the structural relationship to the herbicide 2,4-D, there is interest in the potential herbicidal properties of this compound derivatives. researchgate.net Research in this area involves the synthesis of new compounds and testing their effectiveness against various weed species. researchgate.net The mode of action is often related to the disruption of plant growth regulation, similar to auxinic herbicides. nih.gov

Structural and Synthetic Chemistry: A fundamental area of research involves the synthesis of novel this compound derivatives and the characterization of their chemical structures. researchgate.netsioc-journal.cn This includes developing efficient synthetic routes and using techniques like NMR spectroscopy and X-ray crystallography to elucidate the molecular structures. researchgate.netneliti.comresearchgate.net

Research Findings on this compound Derivatives

The following table summarizes the biological activities of a key derivative of this compound.

| Derivative Name | Biological Activity | Research Focus | Key Findings |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | Anticonvulsant | Epilepsy | Demonstrated a wide spectrum of activity in various seizure models and low toxicity. nuph.edu.uacsfarmacie.cz |

| N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides | Anticonvulsant | Epilepsy | Synthesized as derivatives of the lead anticonvulsant, but showed limited activity in initial tests. neliti.comresearchgate.net |

The next table provides an overview of the different research applications for derivatives of this compound.

| Research Area | Application | Target |

| Medicinal Chemistry | Anticonvulsant Therapy | GABAergic, Glycinergic, and Adenosinergic systems csfarmacie.cz |

| Agrochemicals | Herbicide Development | Broadleaf weeds mt.govorst.edu |

| Medicinal Chemistry | Antimicrobial Agents | Bacteria and Fungi nih.govnih.gov |

| Medicinal Chemistry | Anticancer Agents | Cancer Cells nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYAHQPYRSIGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309503 | |

| Record name | 2,4-Dichlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55954-27-3 | |

| Record name | 2,4-Dichlorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55954-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 2,4-Dichlorophenyl Acetamide (B32628) Core Structures

The fundamental approach to constructing the 2-(2,4-Dichlorophenyl)acetamide core involves the formation of an amide bond between a 2,4-dichlorophenylacetic acid precursor and an amine. This is typically achieved through amide coupling reactions, which can be broadly categorized into methods involving the activation of the carboxylic acid or the preparation of a more reactive acid chloride intermediate.

Amide Coupling Reactions

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. orgsyn.org Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. orgsyn.org Therefore, coupling reagents or conversion to a more electrophilic species is necessary.

One of the most common strategies for amide synthesis involves the in-situ activation of the carboxylic acid using coupling reagents. orgsyn.org This method avoids the isolation of harsh intermediates. The general mechanism involves the reaction of the carboxylic acid with a coupling agent to form a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by an amine.

A variety of reagents have been developed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. organic-chemistry.org Boric acid has also been demonstrated as an effective and "green" catalyst for the amidation of carboxylic acids. orgsyn.org In this context, 2,4-dichlorophenylacetic acid would be reacted with an appropriate amine in the presence of such activating agents to yield the desired this compound derivative.

Table 1: Reagents for Carboxylic Acid Activation

| Activating Agent/System | Description |

|---|---|

| Carbodiimides (e.g., DCC, EDC) | Widely used reagents that facilitate amide bond formation by creating a reactive O-acylisourea intermediate. organic-chemistry.org |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Highly efficient coupling reagents that form activated phosphonium esters. |

| Aminium/Uronium Salts (e.g., HATU, HBTU) | Form active esters that readily react with amines, often used in peptide synthesis. |

The choice of coupling reagent and reaction conditions, such as solvent and temperature, depends on the specific substrates and the desired purity of the final product.

A more traditional, yet highly effective, two-step method for synthesizing amides is through the formation of an acyl chloride intermediate. nih.gov This approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine in a process known as acylation.

First, 2,4-dichlorophenylacetic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 2,4-dichlorophenylacetyl chloride. nih.gov This intermediate is often used immediately without extensive purification. In the second step, the acyl chloride is reacted with a suitable amine. This reaction is typically rapid and is often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. nih.gov

Table 2: General Scheme for Acid Chloride Preparation and Amidation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Acid Chloride Formation | 2,4-Dichlorophenylacetic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2,4-Dichlorophenylacetyl chloride |

This method is very general and widely applicable, though it requires handling of corrosive chlorinating agents.

Alkylation Reactions for Derivative Synthesis

Once the core acetamide structure is established, further diversification can be achieved through alkylation reactions. For instance, in the synthesis of advanced analogs, the nitrogen atom of an existing amide can be alkylated.

A specific example is the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. uran.uanuph.edu.ua In this case, the starting acetamide is treated with various chloroacetamides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nuph.edu.ua This reaction introduces a new substituent onto the quinazoline (B50416) ring system, demonstrating how the initial 2,4-dichlorophenyl acetamide framework can be a scaffold for creating a library of new chemical entities. uran.uanuph.edu.ua

Specific Synthetic Routes for Advanced 2,4-Dichlorophenyl Acetamide Analogs

Building upon the fundamental reactions, specific multi-step synthetic sequences have been developed to access complex molecules containing the this compound moiety. These routes often combine several of the general strategies discussed above.

Synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Derivatives

A notable example is the synthesis of novel 1-benzyl-substituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, which have been investigated for their anticonvulsant properties. uran.ua The synthesis of these target compounds was achieved through the alkylation of the parent compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. uran.ua

The key transformation involves the reaction of the starting acetamide with a variety of substituted 1-chloromethylbenzenes. uran.ua This alkylation is carried out in a dimethylformamide (DMF) environment with an excess of potassium carbonate (K₂CO₃) acting as the base. The reaction mixture is heated to facilitate the substitution. uran.ua

Table 3: Synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides

| Starting Material | Alkylating Agent | Base/Solvent | Reaction Conditions | Product |

|---|

This specific synthetic route highlights how a pre-formed 2,4-dichlorophenyl acetamide derivative can serve as a versatile intermediate for generating a range of structurally related compounds with potential biological applications. uran.ua The structure of the final products is typically confirmed using methods such as elemental analysis, NMR spectroscopy, and mass spectrometry. uran.ua

Investigated Chemical Transformations and Reaction Mechanisms

The this compound molecule possesses several reactive sites—the amide group, the methylene (B1212753) bridge, and the dichlorinated phenyl ring—that allow for a variety of chemical transformations.

While direct oxidation studies on this compound are not extensively documented, the metabolic pathways of structurally similar compounds provide insight into potential oxidative transformations. A relevant analogue is Guanfacine, which has a 2-(2,6-dichlorophenyl)acetamide (B1307424) core structure. Its metabolism involves oxidation, including the formation of an epoxide intermediate and subsequent hydroxylation of the dichlorophenyl ring. sioc-journal.cn This suggests that a primary oxidation pathway for this compound would likely be cytochrome P450-mediated hydroxylation at one of the open positions on the aromatic ring. Another potential, though less common, route could be N-oxidation, targeting the amide nitrogen. Catalytic oxidation of chlorinated compounds often requires specialized catalysts, such as platinum group metals, to achieve complete mineralization under controlled conditions. organic-chemistry.org

Reduction reactions of this compound can target either the amide functional group or the chlorine substituents on the phenyl ring.

Amide Reduction : The carbonyl group of the amide can be completely reduced to a methylene group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). allen.inchemistrysteps.comlibretexts.orglibretexts.org This reaction converts the primary amide, this compound, into the corresponding primary amine, 2-(2,4-dichlorophenyl)ethanamine. youtube.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of an imine intermediate which is then further reduced to the amine. chemistrysteps.comlibretexts.org

Catalytic Hydrodechlorination : The chlorine atoms on the phenyl ring can be removed via catalytic hydrodechlorination (HDC). mdpi.com This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a bimetallic catalyst like Ni-Mo. nih.govrsc.org The reaction proceeds via the sequential-parallel substitution of chlorine atoms with hydrogen atoms. nih.gov For this compound, this would lead first to monochlorinated intermediates—2-(2-chlorophenyl)acetamide and 2-(4-chlorophenyl)acetamide—and ultimately to the fully dechlorinated product, 2-phenylacetamide. The efficiency and pathway of this reduction can be influenced by factors such as the catalyst used, temperature, and pH. nih.govnih.govnih.gov

Nucleophilic aromatic substitution (SₙAr) on the dichlorinated phenyl ring of this compound is a challenging transformation. For an SₙAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen leaving group. youtube.com These activating groups are necessary to stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. youtube.com

The 2,4-dichlorophenyl moiety lacks such strong activating groups; chlorine atoms themselves are deactivating towards this type of substitution. Therefore, displacing one of the chlorine atoms with a nucleophile (like an amine or an alkoxide) would require harsh reaction conditions (high temperatures and pressures) or the use of transition-metal catalysis. In contrast, heteroaromatic systems like 2,4-dichloroquinazolines or 2,4-dichloropyrimidines are significantly more reactive towards SₙAr because the ring nitrogen atoms provide the necessary electron-withdrawing character to facilitate the reaction, often with high regioselectivity. nih.govepa.gov

| Transformation Type | Reactive Site | Typical Reagents/Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Phenyl Ring | Cytochrome P450 enzymes (in vivo) | Hydroxylated derivative | sioc-journal.cn |

| Amide Reduction | Amide Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | chemistrysteps.comlibretexts.org |

| Hydrodechlorination | C-Cl bonds on Phenyl Ring | H₂ gas, Pd/C or Ni-Mo catalyst | Monochloro- and dechlorinated derivatives | nih.govrsc.org |

| Nucleophilic Aromatic Substitution | C-Cl bonds on Phenyl Ring | Harsh conditions or metal catalysis required | Substituted phenyl derivative | youtube.com |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization in Research

Spectroscopic methods are pivotal in confirming the identity and elucidating the structural details of 2-(2,4-dichlorophenyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, FT-Raman), and mass spectrometry provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For N-aryl-substituted acetamides, including this compound, both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. znaturforsch.com

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the amide (-NH₂) protons. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the dichlorophenyl ring. The chemical shifts and coupling constants of these protons are diagnostic for the 2,4-substitution pattern. The methylene protons adjacent to the carbonyl group and the aromatic ring appear as a distinct singlet, while the amide protons also give rise to a characteristic signal.

¹³C NMR: The carbon-13 NMR spectrum provides further structural proof by showing distinct signals for each unique carbon atom in the molecule. znaturforsch.com This includes the two carbons of the acetamide (B32628) group (the carbonyl carbon and the methylene carbon) and the six carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine substituents, allowing for unambiguous assignment and confirmation of the 2,4-dichloro substitution pattern.

The following table summarizes typical, though not exclusively definitive, NMR data for related compounds, illustrating the types of signals observed.

Table 1: Illustrative NMR Data for Acetamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 7.8 |

| ¹H | Methylene (-CH₂) | ~3.6 |

| ¹H | Amide (-NH₂) | ~7.5 - 8.5 |

| ¹³C | Carbonyl (C=O) | ~170 |

| ¹³C | Methylene (-CH₂) | ~45 |

| ¹³C | Aromatic (C-Cl) | 129 - 135 |

| ¹³C | Aromatic (C-H) | 127 - 132 |

| ¹³C | Aromatic (C-C) | ~136 |

Note: Actual chemical shifts can vary based on the solvent and specific experimental conditions.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups and study the molecular vibrations of this compound. researchgate.netglobalresearchonline.net These methods are based on the absorption or scattering of infrared radiation by the molecule, which excites its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. researchgate.net A strong band corresponding to the C=O (carbonyl) stretching vibration is typically observed in the region of 1650-1680 cm⁻¹. globalresearchonline.net The N-H stretching vibration of the amide group gives rise to a band around 3300 cm⁻¹. globalresearchonline.net The C-H stretching vibrations of the aromatic ring and the methylene group are found in the 2900-3100 cm⁻¹ region. researchgate.net Bending vibrations for the N-H and C-H bonds, as well as stretching vibrations for the C-N and C-Cl bonds, appear at lower frequencies in the fingerprint region of the spectrum.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. While C=O and N-H stretching vibrations are also observable, aromatic ring vibrations and C-Cl stretching modes often show strong signals in the Raman spectrum. nih.gov The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the experimental assignments and provide insights into the molecular dynamics. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FTIR | ~3300 | Strong |

| Aromatic C-H Stretch | FTIR/FT-Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FTIR/FT-Raman | 2900 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | FTIR | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | FTIR | 1550 - 1600 | Strong |

| Aromatic C=C Stretch | FTIR/FT-Raman | 1400 - 1600 | Medium |

| C-Cl Stretch | FT-Raman/FTIR | 600 - 800 | Strong |

Note: Wavenumbers and intensities are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

LC/MS and GC/MS: Both Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are routinely used for the analysis of acetamide derivatives. rsc.orgepa.gov In these techniques, the compound is first separated from a mixture by chromatography and then introduced into the mass spectrometer. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. Common fragmentation pathways for this compound may include the loss of the acetamide group, cleavage of the bond between the methylene group and the aromatic ring, and loss of chlorine atoms. For instance, a prominent fragment ion often observed corresponds to the 2,4-dichlorobenzyl cation or related structures. researchgate.net

Fast Atom Bombardment (FAB): FAB is a soft ionization technique that is particularly useful for polar and thermally labile molecules. While less common now with the advent of electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), FAB-MS can provide molecular weight information with minimal fragmentation, which is useful for confirming the integrity of the compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound and related N-aromatic amides to understand their solid-state conformation and intermolecular packing. researchgate.net

Table 3: Illustrative Crystallographic Data for N-(2,4-Dichlorophenyl)acetamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0552 |

| b (Å) | 11.773 |

| c (Å) | 9.7286 |

| β (°) | 102.547 |

| Volume (ų) | 900.57 |

| Z (molecules/unit cell) | 4 |

Source: Data for the related isomer N-(2,4-dichlorophenyl)acetamide. researchgate.net

The way molecules pack in a crystal is governed by a network of intermolecular interactions. X-ray diffraction analysis is crucial for identifying and characterizing these forces.

Hydrogen Bonding: In the crystal structure of N-aromatic amides, hydrogen bonding is a dominant intermolecular force. researchgate.netrsc.org Specifically, the amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. This leads to the formation of chains or networks of molecules linked by N-H···O hydrogen bonds. researchgate.net In N-(2,4-dichlorophenyl)acetamide, molecules are linked into chains through these N-H···O interactions. researchgate.net

Conformational Analysis of Specific Bonds and Substituent Orientations

A detailed conformational analysis of this compound would primarily investigate the torsion angles that define the spatial relationship between the 2,4-dichlorophenyl ring and the acetamide group. The key rotatable bonds are:

The C(aryl)-C(methylene) bond: Rotation around this bond dictates the orientation of the acetamide group relative to the plane of the dichlorophenyl ring.

The C(methylene)-C(carbonyl) bond: Rotation around this bond determines the position of the carbonyl oxygen and the amide nitrogen relative to the phenyl ring.

Experimental determination of these conformations is typically achieved through X-ray crystallography on a single crystal of the compound. Such an analysis would provide precise bond lengths, bond angles, and the crucial torsion angles that define the molecule's solid-state conformation.

For instance, a crystallographic study on the related compound, 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, revealed that the mean plane of the dichlorophenyl ring is twisted by 72.4(1)° from the plane of the thiazole (B1198619) ring. nih.gov While this provides an indication of the potential for significant torsion in similar structures, the electronic and steric properties of the N-thiazolyl group are different from the unsubstituted amide of the target compound, meaning these values cannot be directly extrapolated.

A hypothetical data table from a future crystallographic study on this compound might resemble the following:

| Torsion Angle (Atoms) | Angle (°) | Description |

| C1-C2-C7-C8 | Value | Orientation of the methylene carbon relative to the phenyl ring |

| C2-C7-C8=O9 | Value | Orientation of the carbonyl group relative to the phenyl-methylene bond |

| C7-C8-N10-H11 | Value | Planarity and orientation of the amide group |

This table is hypothetical and awaits experimental data for population.

Computational Conformational Analysis

In the absence of experimental data, computational methods serve as powerful tools for predicting molecular conformations and their relative energies.

Potential Energy Surface (PES) Scans for Conformer Identification

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates (like a torsion angle) and calculating the corresponding energy at each step, while optimizing the rest of the geometry. nih.gov This process allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. nih.gov

For this compound, a relaxed PES scan would be performed by rotating the key dihedral angles mentioned previously (C(aryl)-C(methylene) and C(methylene)-C(carbonyl)) in discrete steps (e.g., every 10-15 degrees) over a full 360° range. The resulting plot of energy versus torsion angle reveals the most stable orientations of the substituents.

The results of such a scan would allow for the creation of a data table listing the identified conformers and their relative energies.

| Conformer | Torsion Angle 1 (°) | Torsion Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 (Global Min.) | Value | Value | 0.00 |

| 2 | Value | Value | Value |

| 3 | Value | Value | Value |

This table represents a template for data that would be generated from a computational PES scan. The actual values are dependent on the specific computational methods employed.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate prediction of various molecular properties. For derivatives containing the 2-(2,4-dichlorophenyl)acetyl moiety, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost.

The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles between atoms.

Below is a table of representative structural parameters for the core fragments of 2-(2,4-Dichlorophenyl)acetamide, based on standard values and data from analogous structures.

| Parameter | Bond/Angle | Representative Value |

| Bond Lengths (Å) | C=O | ~ 1.25 Å |

| C-N (amide) | ~ 1.34 Å | |

| C-C (acetyl) | ~ 1.52 Å | |

| C-Cl | ~ 1.74 Å | |

| Bond Angles (°) | O=C-N | ~ 123° |

| N-C-C | ~ 115° | |

| C-C-Cl (ortho) | ~ 121° |

Note: These values are illustrative and based on analogous compounds. A specific DFT calculation for this compound would be required for precise, validated parameters.

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra.

Potential Energy Distribution (PED) analysis is crucial for assigning these calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of particular bonds or groups. For this compound, the key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching (aromatic and aliphatic): Found in the 2900-3100 cm⁻¹ range.

C=O stretching (Amide I band): A strong, characteristic absorption usually appearing between 1650-1700 cm⁻¹.

N-H bending (Amide II band): Located around 1550-1620 cm⁻¹.

C-Cl stretching: Expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Studies on similar acetamide (B32628) derivatives have shown excellent correlation between scaled DFT-calculated frequencies and experimental FTIR data, validating the accuracy of the computational approach nih.govresearchgate.net.

DFT is also employed to calculate a range of descriptors that quantify the global and local reactivity of a molecule. These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. A larger hardness value implies greater stability.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, given by χ² / (2η).

Computational studies on various dichlorophenyl-containing compounds have utilized these descriptors to compare the reactivity and stability of different isomers and derivatives.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | η = (I - A) / 2 | Molecular stability and low reactivity |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile |

Electronic Structure and Reactivity Profiling

Understanding the distribution of electrons within a molecule is key to predicting its behavior in chemical reactions. Computational methods provide detailed maps and analyses of the electronic landscape.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons.

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, the MEP map would predictably show the most negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it the primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amide group (-NH₂) would exhibit a positive potential (blue), identifying them as the most likely sites for nucleophilic interaction.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory.

HOMO: Represents the ability to donate an electron. The energy of the HOMO (EHOMO) is related to the ionization potential. A higher EHOMO value suggests a greater tendency to donate electrons.

LUMO: Represents the ability to accept an electron. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

In analyses of similar aromatic amides, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the amide group or other electron-withdrawing parts of the molecule. The HOMO-LUMO gap for such compounds typically falls in a range that characterizes them as stable but reactive molecules capable of undergoing various chemical transformations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Electronic Exchange

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the electronic structure of molecules. This analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. Such studies would elucidate the stability of this compound by quantifying the interactions between donor and acceptor orbitals. However, no specific NBO analysis studies focused on this compound could be identified in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This analysis can determine the wavelengths of maximum absorption and provide insights into the electronic transitions occurring within the molecule. For this compound, a TD-DFT study would predict its color and how it interacts with light. At present, there are no published studies detailing the TD-DFT UV-Vis absorption predictions for this specific compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are crucial in computational drug design to predict the interaction of a ligand with a biological target.

Prediction of Binding Affinity to Biological Targets

Molecular docking simulations are employed to predict the binding affinity of a compound to the active site of a protein. This is a key step in identifying potential drug candidates. Investigations into the binding affinity of this compound with the following targets were explored:

GABA Receptors

Glycine Receptors

Adenosine A2A Receptors

COX-2 Enzyme

GABA-Aminotransferase

Branched-Chain Amino Acid Transaminase

Despite the relevance of these targets in neuroscience and inflammation, specific molecular docking studies detailing the binding affinities of this compound to these receptors and enzymes could not be located in the reviewed scientific literature.

Analysis of Ligand-Receptor Interactions and Scoring Functions

A detailed analysis of ligand-receptor interactions provides insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Scoring functions are used to rank different binding poses and predict binding affinities. Without initial docking studies, a subsequent detailed analysis of the ligand-receptor interactions for this compound is not possible.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-receptor complex over time. These simulations can assess the stability of the binding pose predicted by docking and observe any conformational changes in the protein or the ligand upon binding. There are currently no available MD simulation studies for complexes involving this compound and the aforementioned biological targets.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies are computational methods used to predict the pharmacokinetic properties of a compound. These predictions are vital for assessing the drug-likeness of a molecule and identifying potential liabilities early in the drug discovery process. An ADME profile for this compound would include predictions for properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. A specific and comprehensive in silico ADME profile for this compound has not been found in the public domain.

Computational Prediction of Oral Bioavailability and Pharmacokinetic Profiles

While direct computational studies on this compound are absent from the available literature, it is possible to outline the types of data that such an investigation would typically generate. The oral bioavailability of a compound is influenced by several factors, including its solubility, permeability, and metabolic stability, all of which can be predicted using computational tools.

Predicted Physicochemical Properties and ADMET Parameters

A computational analysis of a compound like this compound would typically involve the calculation of various physicochemical descriptors and the prediction of its ADMET properties. These predictions are often based on established models and algorithms. The following tables represent a hypothetical output from such a predictive analysis, illustrating the type of data that would be generated.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 204.05 g/mol | Within the range for good oral bioavailability (typically <500 g/mol ). |

| LogP (Octanol/Water Partition Coefficient) | 1.95 | Indicates moderate lipophilicity, which can favor membrane permeability. |

| Hydrogen Bond Donors | 1 | A low number is generally favorable for oral absorption. |

| Hydrogen Bond Acceptors | 1 | A low number is generally favorable for oral absorption. |

| Polar Surface Area (PSA) | 43.1 Ų | Suggests good potential for cell membrane permeability (typically <140 Ų). |

| Rotatable Bonds | 1 | Low conformational flexibility, which can be beneficial for binding to targets. |

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Prediction | Implication for Pharmacokinetics |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable for absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may be able to cross into the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound in the bloodstream may be bound to proteins, affecting its distribution and availability. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter Substrate | No | Suggests that active renal secretion is not a major route of elimination. |

It is crucial to emphasize that the data presented in these tables are hypothetical and are intended to illustrate the output of computational ADMET prediction tools. Without specific studies on this compound, these values should not be considered as experimentally verified data. The actual oral bioavailability and pharmacokinetic profile of this compound would need to be determined through in vitro and in vivo experiments.

Environmental Fate and Mechanistic Degradation Studies

Degradation Pathways in Environmental Compartments

The persistence of 2-(2,4-Dichlorophenyl)acetamide in the environment is largely determined by its susceptibility to microbial, photochemical, and chemical degradation processes. These pathways dictate the compound's half-life in various environmental matrices such as soil and water.

Microbial Degradation (Aerobic and Anaerobic Processes)

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. While specific studies on this compound are limited, the degradation of structurally similar compounds, such as the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), provides valuable insights into potential microbial degradation pathways.

Aerobic Degradation: In the presence of oxygen, microorganisms are known to effectively degrade chlorinated aromatic compounds. For 2,4-D, aerobic degradation is a well-documented process initiated by the cleavage of the ether linkage, a step that is not present in this compound. However, the subsequent steps involving the breakdown of the chlorinated aromatic ring are relevant. It is hypothesized that aerobic microbes could initiate the degradation of this compound through hydroxylation of the aromatic ring, followed by ring cleavage. The acetamide (B32628) side chain could also be a point of initial attack, potentially through the action of amidase enzymes, yielding 2,4-dichlorophenylacetic acid and ammonia (B1221849). Numerous soil bacteria and fungi have been identified to degrade 2,4-D and could potentially metabolize this compound. nih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of chlorinated compounds often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. For 2,4-D, anaerobic degradation is generally slower than aerobic breakdown, with half-lives ranging from approximately 41 to 333 days in aquatic environments. cdc.gov It is plausible that this compound would also undergo slow anaerobic degradation, initiated by the removal of chlorine atoms, which would reduce its toxicity and prepare the molecule for further breakdown. The major metabolite of 2,4-D under both aerobic and anaerobic conditions is 2,4-dichlorophenol (B122985) (2,4-DCP), suggesting that cleavage of the side chain is a key initial step. nih.gov

A variety of microbial species have been shown to degrade 2,4-D, and it is likely that some of these could also act on this compound.

| Microorganism Type | Example Genera | Potential Role in Degradation |

| Bacteria | Pseudomonas, Cupriavidus, Rhodococcus | Capable of utilizing chlorinated aromatic compounds as a carbon source under aerobic conditions. nih.gov |

| Fungi | Penicillium, Aspergillus | Known to degrade a variety of xenobiotics, including chlorinated herbicides, through various enzymatic reactions. |

Photodegradation and Photolysis

Sunlight can provide the energy needed to break down chemical compounds in a process known as photodegradation or photolysis. For aromatic compounds, this often involves the absorption of UV radiation, leading to the formation of reactive intermediates that can undergo further reactions.

Studies on 2,4-D have shown that photolysis in sunlit surface waters can be an important environmental fate process. cdc.gov The photodegradation of 2,4-D can be enhanced by the presence of photosensitizers or photocatalysts like titanium dioxide (TiO2), which can lead to the generation of highly reactive hydroxyl radicals that attack the aromatic ring. mdpi.comnih.gov It is expected that this compound would also be susceptible to photodegradation, likely involving the cleavage of the C-Cl bonds and the degradation of the aromatic ring. The acetamide side chain might also be susceptible to photolytic cleavage. The rate of photodegradation would be influenced by factors such as water clarity, depth, and the presence of other light-absorbing substances.

Hydrolysis Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide linkage in this compound is potentially susceptible to hydrolysis, which would yield 2,4-dichlorophenylacetic acid and ammonia. The rate of hydrolysis is typically dependent on pH and temperature.

For the related compound 2,4-D, hydrolysis under environmental conditions is generally considered to be a slow process. cdc.gov However, the hydrolysis of dichloroacetamide herbicide safeners can be influenced by pH. acs.org It is anticipated that the hydrolysis of this compound would be slow at neutral pH but could be accelerated under acidic or alkaline conditions.

| Environmental Factor | Potential Impact on Hydrolysis |

| pH | Rate of hydrolysis is likely to be faster at acidic and alkaline pH compared to neutral pH. |

| Temperature | Increased temperature generally increases the rate of chemical reactions, including hydrolysis. |

Decomposition Pathways of Anionic Forms

In the environment, particularly in aqueous systems, organic acids and their derivatives can exist in their anionic forms depending on the pH of the surrounding medium. For this compound, while it is not an acid itself, its hydrolysis product, 2,4-dichlorophenylacetic acid, is an acid. The anionic form of 2,4-dichlorophenylacetate would be more water-soluble and less likely to adsorb to soil particles compared to the parent amide.

The decomposition of the anionic form of related compounds like 2,4-D is a key aspect of their environmental fate. juniperpublishers.com The anionic form is generally more mobile in the environment and its degradation would follow similar microbial and photochemical pathways as the parent compound, although the rates might differ due to differences in bioavailability and chemical properties.

Biotransformation Pathways and Metabolite Identification

When non-target organisms such as plants and animals are exposed to this compound, they can metabolize the compound through various biochemical reactions. This biotransformation can lead to the formation of metabolites that may be more or less toxic than the parent compound.

Metabolite Formation in Non-Target Organisms (Plants and Animals)

Plants: Plants possess enzymatic systems that can metabolize foreign compounds. Based on studies with the related herbicide 2,4-D, several biotransformation pathways can be anticipated for this compound in plants. These include hydroxylation of the aromatic ring, followed by conjugation with sugars (e.g., glucose) to form glycosides. nih.govresearchgate.netnih.gov The acetamide group could also be hydrolyzed to an acid, which could then be conjugated with amino acids like aspartate and glutamate. nih.gov

Animals: In animals, the liver is the primary site of xenobiotic metabolism. The biotransformation of this compound in animals would likely involve cytochrome P450 enzymes, which can hydroxylate the aromatic ring. mdpi.com The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion in urine. Studies on the metabolism of other dichlorophenyl-containing compounds in animals have shown that hydroxylation of the aromatic ring and subsequent conjugation are major metabolic pathways. nih.gov For example, in dogs, 2,4-D is metabolized into various conjugates, including those with taurine, serine, glycine, and glutamic acid, while in rats, it is largely excreted unchanged. researchgate.netnih.gov This highlights the species-specific nature of biotransformation. A study on a dichloroacetamide safener in rats showed that major urinary metabolites included N,N-diallyl-2-hydroxyacetamide and its glucuronide conjugate. acs.org

The following table summarizes the potential metabolites of this compound in plants and animals based on the metabolism of related compounds.

| Organism | Potential Metabolic Pathway | Potential Metabolites |

| Plants | Hydroxylation, Hydrolysis, Conjugation | Hydroxylated this compound, 2,4-Dichlorophenylacetic acid, Glycoside conjugates, Amino acid conjugates |

| Animals | Hydroxylation, Conjugation | Hydroxylated this compound, Glucuronide conjugates, Sulfate conjugates |

Reductive Dechlorination Pathways and Their Impact on Persistence and Activity

Reductive dechlorination is a critical degradation pathway for this compound and other organochlorine compounds, particularly under anaerobic conditions. wikipedia.orgnih.gov This process involves the chemical or biological cleavage of the covalent bond between a carbon and a chlorine atom, releasing a chloride ion. wikipedia.org This transformation is significant because it fundamentally alters the structure of the compound, which in turn affects its environmental persistence and biological activity.

The process is often mediated by specific anaerobic microorganisms, such as those from the Dehalococcoides genus, which use the chlorinated compound as a terminal electron acceptor in a form of respiration. wikipedia.orgresearchgate.net For this biological process to occur, an electron donor is required. erwiki.net Studies on related chlorinated compounds have shown that simple organic compounds or hydrogen can serve as effective electron donors, fueling the dechlorination reaction. erwiki.netnih.govnih.gov

Identification of Specific Metabolites (e.g., 2-hydroxyacetamide (B1193895), oxamic acid, methyl sulfide (B99878), methyl sulfoxide)

The biotransformation of dichloroacetamide compounds, including this compound, results in the formation of several identifiable metabolites. acs.org Aerobic and anaerobic soil studies on this class of chemicals have consistently identified 2-hydroxyacetamide and oxamic acid as major degradation products. acs.org These metabolites arise from the transformation of the core dichloroacetamide structure.

Furthermore, soil metabolism studies have also detected the presence of methyl sulfide and methyl sulfoxide (B87167) metabolites. acs.org The formation of these sulfur-containing compounds suggests the involvement of specific microbial enzymatic pathways in the degradation process. acs.org The identification of these specific breakdown products is crucial for understanding the complete environmental fate of the parent compound.

Table 1: Identified Metabolites of Dichloroacetamide Degradation

| Metabolite Name | Typical Environment of Detection | Significance |

|---|---|---|

| 2-hydroxyacetamide | Soil (Aerobic/Anaerobic) | Major degradation product from the acetamide moiety. acs.org |

| Oxamic acid | Soil (Aerobic/Anaerobic) | Major degradation product. acs.org |

| Methyl sulfide | Soil | Indicates specific microbial metabolic pathways. acs.org |

| Methyl sulfoxide | Soil | Indicates specific microbial metabolic pathways. acs.org |

| 2,4-Dichlorophenol (2,4-DCP) | Anaerobic/Aerobic Conditions | A primary and persistent metabolite of the related herbicide 2,4-D, indicating a likely breakdown product of the phenyl group. nih.gov |

Mechanistic Aspects of Environmental Impact

The environmental impact of this compound is directly linked to the rate and pathways of its degradation, as well as its potential to accumulate in biota. These processes are not static but are controlled by a range of interdependent environmental variables.

Factors Governing Environmental Degradation Rates (e.g., Nutrient Levels, Temperature, Oxygen Availability, Prior Contamination)

The rate at which this compound degrades in the environment is highly variable and governed by several key factors. nih.govresearchgate.net

Oxygen Availability : This is a primary determinant of the degradation pathway. Reductive dechlorination, a major pathway for this compound, occurs in anaerobic (oxygen-deficient) environments. nih.govacs.org Consequently, the compound is considered more persistent in anoxic settings like saturated agricultural land and aquifers. nih.gov In oxygen-rich environments, other degradation mechanisms like aerobic biodegradation and photodegradation may become more prominent. cdc.gov

Nutrient Levels : The availability of nutrients, particularly electron donors, is critical for microbial degradation. The addition of acetate (B1210297) has been shown to significantly accelerate the degradation of the related compound 2,4-D under methanogenic conditions by providing a source for hydrogen production, which in turn is used by the dechlorinating bacteria. nih.gov Similarly, the presence of exogenous hydrogen can stimulate dechlorination rates. nih.gov

Temperature : Degradation is a temperature-dependent process. Research on the metabolite 2,4-DCP showed a positive correlation between temperature and dechlorination efficiency, with removal rates increasing from 94.6% at 10°C to 99.8% at 40°C over a 300-minute period. nih.gov

Prior Contamination (Acclimation) : The history of a site can influence degradation rates. Sediments with a history of exposure to chlorinated compounds often exhibit faster dechlorination rates. nih.gov This is attributed to the enrichment and acclimation of microbial populations that are specialized in degrading these specific contaminants. nih.gov

Other Chemical Factors : The degradation rate is also influenced by factors such as pH and the presence of other chemical species. nih.gov For instance, high concentrations of sulfate can inhibit reductive dechlorination, while the presence of natural organic matter like humic acids may facilitate the process. nih.govnih.gov

Table 2: Factors Influencing Degradation of this compound

| Factor | Effect on Degradation Rate | Governing Mechanism |

|---|---|---|

| Oxygen Availability | Decreases under anaerobic conditions (promotes reductive dechlorination) | Reductive dechlorination is an anaerobic process. nih.govacs.org |

| Nutrient Levels (Electron Donors) | Increases with presence of nutrients like acetate or H₂ | Provides energy source for degrading microorganisms. nih.govnih.gov |

| Temperature | Increases with higher temperatures (within microbial tolerance) | Enhances reaction kinetics and microbial activity. nih.gov |

| Prior Contamination | Increases in acclimated environments | Enrichment of specialized degrading microbial populations. nih.gov |

| pH / Other Chemicals | Variable; can be inhibited by sulfate or facilitated by humic acids | Alters microbial activity and chemical bioavailability. nih.govnih.gov |

Mechanisms of Potential Bioaccumulation

The potential for this compound and its metabolites to bioaccumulate in organisms is a complex process that extends beyond simple exposure to dissolved concentrations in water. nih.gov A primary mechanism governing its bioavailability is its tendency to adsorb to solid particles, such as sediment and suspended solids in the water column. nih.gov

Studies investigating the bioaccumulation of the related metabolite 2,4-DCP in the freshwater fingernail clam (Sphaerium corneum) revealed that uptake was not solely dependent on the amount of the chemical dissolved in the water. nih.gov Instead, bioaccumulation was significantly influenced by the amount of the compound sorbed onto particles and the strength of that chemical binding. nih.gov This indicates that sediment-bound contaminants can be a significant source of exposure for benthic organisms. The characteristics of the sediment, including its organic matter content and composition, therefore play a critical role in mediating the transfer of the compound from the environment into the food web. nih.gov

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool in chemical analysis, enabling the separation and identification of components within a mixture. For a compound like 2-(2,4-Dichlorophenyl)acetamide, various chromatographic methods are utilized to ensure its identity and purity.

Thin Layer Chromatography (TLC) for Purity and Individuality Assessment

Thin Layer Chromatography (TLC) serves as a rapid and effective method for assessing the purity of this compound. This technique allows for a qualitative evaluation of the number of components in a sample, thereby confirming its individuality. By spotting a solution of the compound onto a TLC plate and developing it with a suitable solvent system, the presence of impurities can be readily detected as separate spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for preliminary identification.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the detailed analysis of this compound. researchgate.net

In a typical LC/MS analysis, the compound is first passed through an LC column, which separates it from any non-volatile or thermally unstable impurities. The eluent from the LC is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight of the compound and can also offer structural information through fragmentation patterns. researchgate.net For instance, in the analysis of related dichlorophenoxyacetic acid compounds, LC/MS has been effectively used to identify and quantify the parent compound and its metabolites. researchgate.netresearchgate.net The technique's high sensitivity and selectivity make it ideal for confirming the identity and purity of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Compound Analysis

For the analysis of volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC/MS) is the method of choice. csic.esepa.gov While this compound itself may have limited volatility, GC/MS is crucial for detecting any volatile impurities that may be present from its synthesis or degradation. epa.govnih.govnih.gov

In GC/MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. csic.esresearchgate.net The resulting mass spectrum provides a molecular fingerprint of each volatile compound, allowing for their unambiguous identification. researchgate.net For example, a related compound, 2-chloro-N-(2,4-dichlorophenyl)acetamide, has been analyzed using GC-MS. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C8H7Cl2NO, elemental analysis is employed to verify that the empirical formula matches the theoretical composition. nih.govnist.gov This technique provides the percentage of carbon, hydrogen, nitrogen, and other elements present in the sample.

A study on a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, demonstrated the use of elemental analysis for compositional verification. The calculated elemental composition was compared with the experimentally determined values, which were found to be in close agreement, thus confirming the compound's identity. chemicalbook.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 47.09% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.47% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.75% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.87% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.84% |

| Total | 204.06 | 100.00% |

Purity Determination Methodologies

Ensuring the purity of a chemical compound is critical for its application in research and other fields. Various methodologies are employed to ascertain the purity of this compound.

Melting Point Determination for Purity Verification

The melting point of a crystalline solid is a physical property that is highly sensitive to the presence of impurities. A pure compound will typically have a sharp and well-defined melting point range. The presence of impurities tends to lower and broaden the melting point range.

The reported melting point for N-(2,4-Dichlorophenyl)acetamide is in the range of 146-148 °C. chemsynthesis.com Another source indicates a melting point of 146.4 °C. echemi.com For a related compound, 2-chloro-N-(2,4-dichlorophenyl)acetamide, the melting point is reported as 111-112 °C. chemicalbook.com By accurately measuring the melting point of a sample of this compound and comparing it to the literature value, a reliable assessment of its purity can be made. cymitquimica.com

Research Gaps and Future Academic Directions for 2,4 Dichlorophenyl Acetamide Derivatives

Elucidation of Unexplored Mechanisms of Action

A primary research gap is the limited understanding of the specific molecular and cellular interactions of 2-(2,4-Dichlorophenyl)acetamide. The mechanism of action, which describes how a substance produces an effect at the molecular level, is largely unexplored for this compound. For comparison, the herbicide 2,4-D is known to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. nih.govblm.gov Research into this compound should aim to identify its specific biological targets and the subsequent physiological responses.

To understand the precise effects of this compound, detailed biochemical studies are essential. Biochemical pathways are series of enzyme-catalyzed chemical reactions occurring within a cell that are crucial for processes like metabolism, energy production, and cell signaling. monash.edutaylorandfrancis.com Future research must investigate how this compound and its derivatives interact with these pathways.

Key requirements for these studies include:

Target Identification: Identifying the specific enzymes, receptors, or other proteins that the compound binds to.

Pathway Analysis: Determining which metabolic or signaling pathways are affected by the compound's interaction with its target. For the related compound 2,4-D, studies have shown it induces toxicity by affecting energy metabolism and causing oxidative stress. researchgate.netmdpi.com Similar investigations are needed for this compound.

Metabolite Profiling: Analyzing the intermediate and final products of biochemical pathways to understand how they are altered by the compound. This can reveal disruptions in normal cellular function. taylorandfrancis.com

In Vitro and In Vivo Models: Utilizing both cell cultures and whole-organism models to observe the compound's effects at different biological levels, from cellular changes to systemic responses.

Comprehensive Environmental Behavior and Risk Assessment Methodologies

A critical area for future research is the environmental fate and potential ecological impact of this compound. As with any chemical that could be produced on a larger scale, a thorough understanding of its persistence, degradation, and interaction with ecosystems is necessary.

The specific biological activities of this compound on various organisms are largely unknown. In-depth investigations are required to determine its effects on non-target species. For instance, different forms of the related herbicide 2,4-D exhibit varying levels of toxicity to fish, freshwater invertebrates, and aquatic plants, which can have cascading effects on the ecosystem, such as the loss of cover for fish. epa.gov Similar comprehensive toxicological studies are needed for this compound to understand its potential to cause harm to non-target species and disrupt ecological balances. researchgate.net

To date, there is a lack of data on the presence of this compound in the environment. A crucial research direction is the development of analytical methods to detect and quantify the compound in various environmental matrices. Monitoring programs are needed to assess its potential occurrence in soils, surface waters, and groundwaters, especially if it were to be used in agriculture or other industries. The extensive monitoring of the related compound 2,4-D, which has been frequently detected in rivers, streams, and soil, serves as a model for the type of data required. researchgate.netnih.govnih.gov

Table 1: Example of Environmental Occurrence Data for the Related Compound 2,4-D

| Environmental Medium | Detection Status | Key Findings |

|---|---|---|

| Surface Water | Frequently Detected | Found in rivers and streams, particularly in agricultural regions. researchgate.netnih.gov Can enter waterways through spray drift or runoff. nih.gov |

| Soil | Detected | Highest concentrations often found in soils of treated crop fields. nih.gov Degradation is influenced by moisture and microbial activity. nih.gov |

| Groundwater | Potential for Leaching | 2,4-D released to soil can potentially leach into groundwater. nih.gov |

| Air | Detected | Can exist in both vapor and particulate phases in the atmosphere, especially in agricultural areas. nih.gov |

This table illustrates the type of environmental monitoring data that is currently lacking but urgently needed for this compound to assess its environmental fate and risk.

Beyond acute toxicity, the potential for bioaccumulation and the effects of long-term, low-level exposure to this compound are unknown. Continuous exposure, even at low concentrations, can have subtle but significant impacts on organisms and ecosystems over time. Research indicates an urgent need to explore the fate, accumulation, and impacts of continuous low-level exposure to related compounds like 2,4-D to generate reliable data for risk assessment. nih.gov Studies on larval fish have also highlighted that the impacts of low-level herbicide exposure are not well understood and require further investigation. nih.gov This precedent underscores the necessity of conducting similar long-term studies for this compound.

Optimization and Innovation in Synthetic Routes

The advancement of research and potential application of this compound is also dependent on the development of efficient and sustainable methods for its synthesis. While general synthetic pathways for related chloroacetamide derivatives exist, often involving the reaction of an amine with an aldehyde followed by treatment with chloroacetyl chloride, these routes require optimization. researchgate.net

Future research in this area should focus on:

Improving Yield and Purity: Developing synthetic protocols that maximize the production of the desired compound while minimizing byproducts.

Green Chemistry Principles: Innovating routes that use less hazardous solvents, reduce energy consumption, and minimize waste generation.

Cost-Effectiveness: Exploring the use of cheaper and more readily available starting materials and reagents to make the synthesis economically viable for larger-scale production.

Scalability: Ensuring that the developed synthetic methods can be safely and efficiently scaled up from the laboratory bench to industrial production levels.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide |

Strategies for Enhanced Reaction Yields and Efficiency

The synthesis of 2,4-dichlorophenyl acetamide (B32628) and its analogs often involves multi-step processes that can suffer from suboptimal yields and require stringent reaction conditions. Future research should focus on developing more efficient and cost-effective synthetic methodologies.

Furthermore, optimizing reaction parameters such as solvent, temperature, and reaction time is crucial. For example, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives was carried out in DMF at 80°C for 8 hours. nuph.edu.ua Investigating alternative solvents and microwave-assisted synthesis could potentially shorten reaction times and improve yields. The synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide provides another example where reaction conditions were optimized, involving heating to reflux and subsequent cooling to ~15°C. chemicalbook.com

A comparison of different synthetic strategies for related compounds can also provide valuable insights. For instance, a patent for the synthesis of 2,4-dichlorophenyl acetaldehyde, a related intermediate, highlights the substitution of ethyl chloroacetate (B1199739) with ethyl acetoacetate (B1235776) to improve yield and reduce side reactions. google.com Such innovative approaches could be adapted for the synthesis of 2,4-dichlorophenyl acetamide derivatives.

Table 1: Comparison of Synthetic Methods for Acetamide Derivatives

| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield | Reference |

| Amidation | 2,4-Dichlorophenylacetic acid, 2-aminothiazole | 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride, triethylamine (B128534) | Dichloromethane, 273 K, 3h | Not specified | nih.gov |

| Alkylation | N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, chloroacetamides | Potassium carbonate | DMF, 80°C, 8h | Not specified | nuph.edu.ua |

| Amidation | 2,4-Dichloro-5-methoxyaniline, cyanoacetic acid | 1,3-diisopropylcarbodiimide | Tetrahydrofuran, reflux then 15°C | 88% | chemicalbook.com |

| Catalytic Amidation | Amine, acetic anhydride | Calcium chloride | Room temperature | Not specified | niscpr.res.in |

Rational Design of Novel Analogs with Enhanced Efficacy and Selectivity

The development of novel 2,4-dichlorophenyl acetamide analogs with improved therapeutic properties requires a deep understanding of their structure-activity relationships (SAR).

Exploration of New Chemical Modifications for Targeted Biological Activities

Systematic modification of the 2,4-dichlorophenyl acetamide scaffold is a key strategy for discovering analogs with enhanced potency and selectivity. The 2,4-dichloro substitution pattern itself has been noted for its contribution to the potency of some drug candidates. nih.gov

Future research should explore a wider range of substitutions on the phenyl ring. While electron-withdrawing groups have shown promise, the effects of electron-donating groups are less understood and could lead to novel biological activities. nih.gov The position of substituents can also have a dramatic impact on potency, as seen in fluorinated analogs where a shift in the fluorine position can lead to a 1000-fold difference in activity. nih.gov

Modification of the acetamide linker is another promising avenue. For instance, replacing the acetamide group with other functional groups like ureas or sulfonamides could alter the compound's pharmacokinetic properties and target interactions. nih.govnih.gov The synthesis of hybrid molecules, where the 2,4-dichlorophenyl acetamide moiety is combined with other pharmacophores, is also a strategy worth pursuing. nih.gov For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been synthesized to create compounds with potential anti-inflammatory activity. mdpi.com